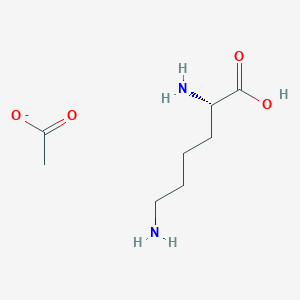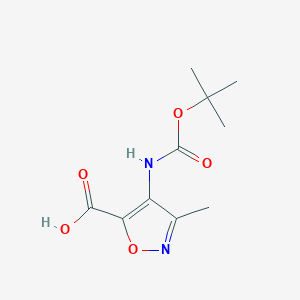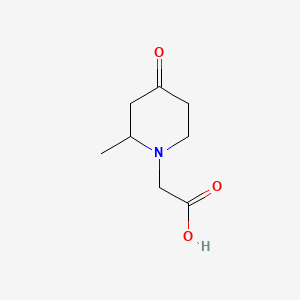![molecular formula C8H6N2O3 B11818480 2H-pyrido[2,3-e]oxazine-6-carboxylic acid](/img/structure/B11818480.png)
2H-pyrido[2,3-e]oxazine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-pyrido[2,3-e]oxazine-6-carboxylic acid is a heterocyclic compound that features a fused pyridine and oxazine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-pyrido[2,3-e]oxazine-6-carboxylic acid typically involves multicomponent reactions, cyclization reactions, and temperature-dependent Rh(II)-carbenoid-mediated 2H-azirine ring expansion . For instance, a common synthetic route involves the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one . Another method includes a four-component reaction between acetyl or benzoyl chloride, potassium thiocyanate, acetylenedicarboxylates, and 2-mercaptopyrimidines .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 2H-pyrido[2,3-e]oxazine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Wissenschaftliche Forschungsanwendungen
2H-pyrido[2,3-e]oxazine-6-carboxylic acid has a wide range of scientific research applications. In chemistry, it serves as an intermediate in the synthesis of various heterocyclic compounds and polymers . In biology and medicine, it is studied for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Additionally, this compound is used in the development of new therapeutic agents and as a tool for studying biological pathways and molecular targets.
Wirkmechanismus
The mechanism of action of 2H-pyrido[2,3-e]oxazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways within cells. Its degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, and other proteins . These interactions can modulate various biological processes, leading to the observed pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
2H-pyrido[2,3-e]oxazine-6-carboxylic acid can be compared to other similar compounds, such as pyrido[2,3-d]pyrimidines and pyrido[3,4-d]pyrimidines . These compounds share a similar fused ring structure but differ in the position and type of heteroatoms within the rings. The unique arrangement of atoms in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
List of Similar Compounds:- Pyrido[2,3-d]pyrimidines
- Pyrido[3,4-d]pyrimidines
- Pyrido[4,3-d]pyrimidines
- Pyrido[3,2-d]pyrimidines
Eigenschaften
Molekularformel |
C8H6N2O3 |
|---|---|
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
2H-pyrido[2,3-e]oxazine-6-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-8(12)6-1-2-7-5(10-6)3-4-9-13-7/h1-4,9H,(H,11,12) |
InChI-Schlüssel |
ICBSUOIJGPBIKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1ONC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (1R,2R,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11818412.png)








![Sodium;2-[1-(hydroxymethyl)cyclohexyl]acetic acid](/img/structure/B11818490.png)
![5-Phenyl-1H-benzo[d]imidazole-2-thiol](/img/structure/B11818492.png)

